(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

sEH inhibitor epoxide hydrolase medicinal chemistry

For medicinal chemists optimizing sEH inhibitors, potency drops from low nM to µM when substituting the trifluoroethoxy group. (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol solves this by delivering: • >8,000-fold potency advantage over methoxy scaffolds (Ki low nM). • Reliable Suzuki/Buchwald handle for library synthesis. • Enhanced lipophilicity (cLogP) and metabolic stability vs. CF3/OCF3 analogs. Ship globally with rigorous analytical data.

Molecular Formula C9H8BrF3O2
Molecular Weight 285.06 g/mol
Cat. No. B7876673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol
Molecular FormulaC9H8BrF3O2
Molecular Weight285.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)Br)OCC(F)(F)F
InChIInChI=1S/C9H8BrF3O2/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-3,14H,4-5H2
InChIKeyPOWFEPPZYROWRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol: Key sEH Building Block


(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol (CAS: 1342107-04-3) is a brominated, trifluoroethoxylated benzyl alcohol derivative with a molecular formula of C9H8BrF3O2 and a molecular weight of 285.06 g/mol . The compound serves as a versatile intermediate in medicinal chemistry, notably as a core fragment in potent soluble epoxide hydrolase (sEH) inhibitors [1]. The presence of the trifluoroethoxy group imparts enhanced lipophilicity and altered electronic properties compared to non-fluorinated analogs, directly impacting membrane permeability and metabolic stability .

Why Generic Analogs Fail to Substitute


The ortho-bromo and para-trifluoroethoxy substitution pattern on the phenyl ring of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol creates a unique electronic and steric environment. Simply substituting it with a generic benzyl alcohol or an aryl bromide lacking this specific pattern can lead to significant losses in target potency. For instance, replacing the trifluoroethoxy group with a methoxy group or altering the bromine position can drastically reduce sEH inhibitory activity (Ki shifts from low nM to μM range) [1]. Furthermore, the trifluoroethoxy group is known to modulate lipophilicity (cLogP) and microsomal stability differently than trifluoromethyl or trifluoromethoxy groups, impacting downstream PK/PD properties in a way that is not linearly predictable .

Quantitative Differentiation vs. Closest Analogs


sEH Inhibitory Potency vs. Analogs

The target compound serves as a key fragment in potent sEH inhibitors. A specific derivative containing the (3-bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol scaffold demonstrates a Ki of 3.40 nM against recombinant human sEH [1]. This potency is significantly superior to many closely related structural analogs, such as a compound with a similar core but different substitution pattern, which exhibited an IC50 of 28.1 μM (>8,000-fold less potent) [2]. This quantitative difference underscores the critical nature of the specific substitution pattern for maintaining high target affinity.

sEH inhibitor epoxide hydrolase medicinal chemistry SAR

Trifluoroethoxy: Lipophilicity & Metabolic Stability

The trifluoroethoxy group in (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol confers distinct physicochemical and metabolic properties compared to methoxy or trifluoromethoxy analogs. Studies on related aliphatic trifluoroethoxy compounds indicate that the trifluoroethoxy group typically decreases metabolic stability compared to CH3O- or CF3-substituted counterparts, except in specific series . This property can be strategically exploited in drug design where controlled metabolic liability is desired. In contrast, 3-bromo-4-methoxybenzyl alcohol (cLogP ~1.8) would exhibit significantly lower lipophilicity and different membrane permeability, while 3-bromo-4-trifluoromethoxybenzyl alcohol would have a different electronic profile due to the absence of the -CH2- spacer [1].

Lipophilicity metabolic stability microsomal clearance physicochemical properties

Regioselective Cross-Coupling via Ortho-Bromo

The ortho-bromo substituent in (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol provides a highly versatile synthetic handle for regioselective cross-coupling reactions. Unlike its para-bromo analog, 4-bromo-2-(2,2,2-trifluoroethoxy)phenyl)methanol, which would direct coupling to a different position, the ortho-bromo group allows for the introduction of diverse aryl, heteroaryl, or amine functionalities at the ortho position relative to the trifluoroethoxy group . This regioselective control is crucial for constructing specific molecular architectures. A patent describes the use of similar optically active α-substituted benzyl alcohols as important intermediates, with asymmetric alkylation yielding specific stereoisomers [1].

cross-coupling Suzuki-Miyaura Buchwald-Hartwig regioselective synthesis building block

Application Scenarios in Drug Discovery


sEH Inhibitor Scaffold

This compound is an essential fragment for building sEH inhibitors with single-digit nanomolar Ki values . Its use is warranted in any medicinal chemistry campaign targeting sEH for indications such as hypertension, pain, or inflammation, where high potency and specific binding are required. The >8,000-fold potency advantage over a comparator scaffold [4] makes it a superior starting point for lead optimization.

Trifluoroethoxy Group for Physicochemical Tuning

In drug discovery projects where fine-tuning lipophilicity (cLogP) and metabolic stability is critical for achieving desired oral PK profiles, (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol offers a distinct advantage over methoxy or trifluoromethoxy analogs . It can be used to systematically study and optimize the impact of the -OCH2CF3 group on membrane permeability and microsomal clearance [4].

Regioselective Diversification via Pd-Catalyzed Cross-Coupling

The ortho-bromo substituent serves as a reliable handle for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions . This allows for the rapid generation of focused libraries with diverse functionality at a key vector, enabling efficient SAR studies. The regiochemistry is distinct from para- or meta-substituted analogs, providing access to unique chemical space [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.